H-Thr(tBu)-OMe.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

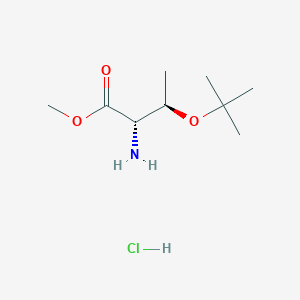

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHKEUUZUMQSAD-HHQFNNIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)N)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584971 | |

| Record name | Methyl O-tert-butyl-L-threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-43-0 | |

| Record name | Methyl O-tert-butyl-L-threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to H-Thr(tBu)-OMe.HCl: Chemical Properties and Applications

Introduction

This compound, chemically known as O-tert-Butyl-L-threonine methyl ester hydrochloride, is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry and pharmaceutical development.[1] As a derivative of threonine, an essential amino acid, this compound incorporates two critical protecting groups: a tert-butyl (tBu) ether on the side-chain hydroxyl group and a methyl ester (OMe) on the C-terminus carboxyl group. The hydrochloride salt form enhances its stability and handling properties.

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and applications of this compound, tailored for professionals in research and drug development. Its primary utility is as a building block in solid-phase and solution-phase peptide synthesis, where the bulky tert-butyl group provides robust protection for the threonine side chain, preventing unwanted side reactions during peptide chain elongation.[2]

Core Chemical and Physical Properties

The compound presents as a white to off-white solid or powder.[1][3][4] Its stability under recommended storage conditions makes it a reliable reagent in multi-step syntheses.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 71989-43-0 | [1][3][5] |

| Molecular Formula | C₉H₂₀ClNO₃ | [3][4][5] |

| Molecular Weight | 225.71 g/mol | [3][5][6] |

| Appearance | White to off-white solid powder | [1][3][4][6] |

| Purity | ≥98% (TLC/General), ≥99% (HPLC) | [1][5] |

| Melting Point | 141-164 °C | [1] |

| Optical Rotation | [α]D²⁰ = +12 ± 2.5° (c=1 in DMF) | [1] |

| SMILES | C--INVALID-LINK----INVALID-LINK--C(OC)=O.[H]Cl | [5] |

| InChI Key | SDHKEUUZUMQSAD-UHQDPJPENA-N | [7] |

Table 2: Solubility Data

| Solvent | Solubility | Notes | Citations |

| DMSO | 200 mg/mL (886.09 mM) | Requires sonication. Hygroscopic DMSO can impact solubility. | [3] |

| Chloroform | Soluble | - | [7] |

| Dichloromethane | Soluble | - | [7] |

| Ethyl Acetate (B1210297) | Soluble | - | [7] |

| Acetone | Soluble | - | [7] |

Table 3: Stability and Storage Recommendations

| Condition | Recommendation | Citations |

| General Storage | Store at 2-8°C in a tightly sealed container, away from moisture. | [4][6][7][8] |

| Stock Solution (-20°C) | Stable for up to 1 month (sealed, away from moisture). | [3] |

| Stock Solution (-80°C) | Stable for up to 6 months (sealed, away from moisture). | [3] |

| Conditions to Avoid | Strong oxidizing agents, heat, flames, and sparks. | [4][8] |

| Hazardous Decomposition | Produces oxides of carbon (CO, CO₂), nitrogen (NOx), and hydrogen chloride (HCl) upon combustion. | [4][8] |

Experimental Protocols and Methodologies

This compound is a cornerstone reagent for introducing a protected threonine residue into a peptide sequence. The following protocols are illustrative of its application in peptide coupling reactions.

Protocol 1: Peptide Coupling using HATU as a Coupling Agent

This protocol details a standard procedure for forming an amide bond between a carboxylic acid and this compound.

1. Materials and Reagents:

-

This compound (1.0 equivalent)[6]

-

Carboxylic acid (e.g., 3'-Fluoro-4'-(methyloxy)-3-nitro-4-biphenylcarboxylic acid, 1.0 eq.)[6]

-

HATU (1,1'-[Azobis(cyclohexanecarbonyl)]dipiperidine, 1.5 eq.)[6]

-

Diisopropylethylamine (DIPEA) (1.5 eq.)[6]

-

Anhydrous Dimethylformamide (DMF)[6]

-

Ethyl acetate, Water, Brine

-

Anhydrous sodium sulfate

2. Procedure:

-

In a reaction vessel, dissolve the carboxylic acid (1.03 mmol), this compound (1.03 mmol, 0.232 g), and DIPEA (1.54 mmol, 0.27 mL) in 10 mL of anhydrous DMF.[6]

-

To this solution, add HATU (1.54 mmol, 0.585 g).[6]

-

Stir the reaction mixture at room temperature overnight.[6]

-

Monitor reaction completion using an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, dilute the mixture with ethyl acetate.[6]

-

Perform an aqueous workup by washing the organic phase sequentially with water and brine.[6]

-

Dry the isolated organic phase over anhydrous sodium sulfate.[6]

-

Remove the solvent under reduced pressure.[6]

3. Purification:

-

Purify the resulting crude product by flash column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate gradient to yield the desired coupled product.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. peptide.com [peptide.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. CAS#:71989-43-0 | O-tert-Butyl-L-threonine methyl ester hydrochloride | Chemsrc [chemsrc.com]

An In-depth Technical Guide to H-Thr(tBu)-OMe.HCl: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Thr(tBu)-OMe.HCl, a crucial protected amino acid derivative utilized in synthetic chemistry. The document details its chemical structure, physicochemical properties, and its application in Solid-Phase Peptide Synthesis (SPPS), offering valuable information for professionals in drug development and peptide research.

Chemical Structure and Formula

This compound is the hydrochloride salt of the methyl ester of L-Threonine, where the side-chain hydroxyl group is protected by a tert-butyl ether. This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions.

-

IUPAC Name: methyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride[1]

-

Synonyms: O-tert-Butyl-L-threonine methyl ester hydrochloride, L-Thr(tBu)-OMe·HCl[2]

-

CAS Number: 71989-43-0[3]

-

Molecular Formula: C₉H₂₀ClNO₃[4]

-

Chemical Structure:

-

SMILES: C--INVALID-LINK----INVALID-LINK--C(OC)=O.[H]Cl[4]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and computational data for this compound. It is important to note that while some experimental data is available from chemical suppliers, detailed spectroscopic analyses are not widely published in the public domain.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [2][6] |

| Melting Point | 141-164 °C | Chem-Impex |

| Optical Rotation | [α]D20 = +12 ± 2.5° (c=1 in DMF) | Chem-Impex |

| Boiling Point | 289.8°C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in DMSO (200 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [6] |

| Storage | 4°C, sealed storage, away from moisture | [4][6] |

Table 2: Computational and Spectroscopic Data

| Data Type | Parameter | Predicted/Typical Value | Notes |

| 1H NMR | δ (ppm) | ~1.1-1.3 (d, 3H, CH₃-CH), ~1.2 (s, 9H, C(CH₃)₃), ~3.7 (s, 3H, OCH₃), ~3.8-4.0 (m, 1H, α-CH), ~4.1-4.3 (m, 1H, β-CH), ~8.5 (br s, 3H, NH₃⁺) | Estimated chemical shifts based on structure. Actual values may vary with solvent. |

| 13C NMR | δ (ppm) | ~20 (CH₃-CH), ~28 (C(CH₃)₃), ~52 (OCH₃), ~58 (α-C), ~70 (β-C), ~75 (C(CH₃)₃), ~170 (C=O) | Estimated chemical shifts based on structure. Actual values may vary with solvent. |

| IR | ν (cm⁻¹) | ~2900-3100 (N-H stretch), ~2800-3000 (C-H stretch), ~1740 (C=O stretch, ester), ~1100-1200 (C-O stretch, ether) | Typical vibrational frequencies for the functional groups present. |

| Mass Spec | m/z | 190.14 [M+H]⁺ (free base) | Expected value for the protonated free base. |

| LogP | 1.1121 | [4] | |

| TPSA | 61.55 Ų | [4] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The tert-butyl (tBu) group on the threonine side chain is an acid-labile protecting group, compatible with the Fmoc/tBu orthogonal protection strategy. This strategy employs the base-labile Fmoc group for temporary Nα-protection and acid-labile groups for permanent side-chain protection.[7]

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle where a protected amino acid like this compound (after N-terminal Fmoc protection) is incorporated into a growing peptide chain on a solid support.

Caption: General Workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

This protocol outlines the initial step of SPPS: anchoring the first amino acid, in this case, an Nα-Fmoc protected version of this compound, to a hydroxyl-functionalized resin like Wang resin. To be used in this protocol, this compound must first be N-terminally protected with an Fmoc group, yielding Fmoc-Thr(tBu)-OH.

Materials:

-

Wang Resin

-

Fmoc-Thr(tBu)-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH)

-

Piperidine

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.

-

Activation of Amino Acid: In a separate flask, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) in DCM. Add DIC (3 equivalents) and a catalytic amount of DMAP. Stir the solution for 10-15 minutes at 0°C to form the active ester.

-

First Coupling (Anchoring): Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

-

Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.

-

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group from the anchored threonine residue, liberating the N-terminal amine for the next coupling cycle.[7][8]

-

Washing: Wash the resin again with DMF (5 times) and DCM (3 times). The resin is now ready for the coupling of the second amino acid.

The subsequent amino acids are coupled by repeating the deprotection, washing, and coupling steps as illustrated in the workflow diagram. Common coupling reagents for this purpose include HBTU, HATU, or HCTU in the presence of a base like DIPEA.[9][10]

Conclusion

This compound is an essential reagent for the synthesis of complex peptides and is particularly suited for the widely adopted Fmoc/tBu SPPS strategy. Its structure, with orthogonal protecting groups, allows for the controlled and sequential assembly of amino acids into a desired peptide sequence. The data and protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in peptide synthesis for therapeutic or research applications.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. echemi.com [echemi.com]

- 3. peptide.com [peptide.com]

- 4. chemscene.com [chemscene.com]

- 5. methyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate hydrochloride | C9H20ClNO3 | CID 16218568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

What is the molecular weight of H-Thr(tBu)-OMe.HCl?

Technical Data Sheet: H-Thr(tBu)-OMe.HCl

COMPOUND: O-tert-Butyl-L-threonine methyl ester hydrochloride

SYNONYMS: this compound, Methyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate hydrochloride

CAS NUMBER: 71989-43-0

This document provides a detailed overview of the chemical and physical properties of this compound, a commonly used threonine derivative in peptide synthesis and other areas of chemical research.

Chemical Properties and Identification

The compound this compound is a protected amino acid derivative. The tert-butyl (tBu) group protects the side-chain hydroxyl of threonine, while the methyl ester (-OMe) protects the C-terminal carboxylic acid. The hydrochloride (.HCl) salt form enhances its stability and solubility in certain solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀ClNO₃ | [1][2][3] |

| Molecular Weight | 225.71 g/mol | [1][2][4] |

| Exact Mass | 225.1131712 Da | [1] |

| CAS Number | 71989-43-0 | [2][3] |

| Appearance | White to off-white solid powder | [2][4] |

Experimental Data and Protocols

While specific experimental protocols for the synthesis of this compound are proprietary to manufacturers, its use in peptide coupling reactions is well-documented. A representative protocol for its use in forming a peptide bond is described below.

Protocol: Peptide Coupling using HATU

This protocol describes a general procedure for coupling this compound with a generic N-protected amino acid (e.g., Fmoc-AA-OH).

-

Dissolution: Dissolve the N-protected amino acid (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF).

-

Activation: Add a coupling agent, such as HATU (1.0 eq), and a base, typically diisopropylethylamine (DIPEA) (2.0 eq), to the solution. Stir for several minutes to activate the carboxylic acid.

-

Coupling: Add this compound (1.0 eq) to the activated mixture.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with an aqueous acid solution, a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the logical steps involved in using the protected threonine derivative in a standard solid-phase or solution-phase peptide synthesis workflow.

Caption: Workflow for dipeptide synthesis using this compound.

References

In-Depth Technical Guide: H-Thr(tBu)-OMe.HCl (CAS 71989-43-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Thr(tBu)-OMe.HCl, a crucial protected amino acid derivative utilized in synthetic peptide chemistry. This document outlines its chemical and physical properties, safety information, and detailed experimental protocols for its application in peptide synthesis.

Introduction

This compound, with the CAS number 71989-43-0, is the hydrochloride salt of the methyl ester of L-Threonine, where the side-chain hydroxyl group is protected by a tert-butyl (tBu) group. This protection strategy is fundamental in modern peptide synthesis, particularly within the Fmoc/tBu solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The tBu group offers acid-lability for deprotection, while the methyl ester protects the C-terminus, making it a valuable building block for the synthesis of complex peptides and peptidomimetics with therapeutic potential.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 71989-43-0 | [1] |

| Molecular Formula | C₉H₂₀ClNO₃ | [2] |

| Molecular Weight | 225.71 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | No data available | [5] |

| Boiling Point | 289.8°C at 760 mmHg (Predicted) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |

| Storage Conditions | 2-8°C, sealed storage, away from moisture. | [2][3][4] |

Synonyms

This compound is also known by several synonyms:

-

O-tert-Butyl-L-threonine methyl ester hydrochloride[1]

-

Methyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate hydrochloride[1]

-

H-L-Thr(tBu)-OMe HCl[3]

-

O-T-BUTYL-L-THREONINE METHYL ESTER HYDROCHLORIDE[3]

Safety Information

| Hazard Category | GHS Hazard Statements | Pictogram |

| Health Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[5]

Role in Peptide Synthesis

This compound is a cornerstone in peptide synthesis due to its orthogonal protecting group strategy. The tert-butyl ether protecting the threonine side chain is stable to the basic conditions used for Fmoc group removal but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection step.[7] The methyl ester at the C-terminus is suitable for solution-phase synthesis and can be saponified if a free C-terminal acid is required for subsequent fragment condensation.

General Principle of Peptide Synthesis Incorporation

The following diagram illustrates the fundamental role of this compound as a building block in peptide synthesis.

Experimental Protocols

Solution-Phase Peptide Coupling

This protocol describes a general method for the coupling of an N-protected amino acid to this compound in the solution phase.

Materials:

-

This compound

-

N-α-Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[3]

-

Base: Diisopropylethylamine (DIPEA)[3]

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)[3]

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the N-α-Fmoc-protected amino acid (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous DMF, add DIPEA (1.5 equivalents).[3]

-

Add HATU (1.5 equivalents) to the reaction mixture.[3]

-

Stir the mixture at room temperature overnight.[3]

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the resulting protected dipeptide by silica gel column chromatography.[3]

The following diagram outlines the workflow for this solution-phase coupling reaction.

Solid-Phase Peptide Synthesis (SPPS) - General Protocol

While a specific protocol starting with this compound is not detailed in the provided search results, it can be readily incorporated into a standard Fmoc/tBu SPPS workflow. The C-terminal methyl ester would typically be saponified to the free acid before loading onto a resin (e.g., Wang or 2-chlorotrityl resin). Alternatively, a pre-loaded Fmoc-Thr(tBu)-OH resin is often used for convenience. The following is a generalized protocol for the elongation of a peptide chain on a solid support, a process in which an N-terminally deprotected peptide-resin would be reacted with an activated Fmoc-Thr(tBu)-OH.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH)

-

Rink Amide or Wang resin pre-loaded with the C-terminal amino acid

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Coupling reagents: HBTU/DIPEA or HATU/DIPEA in DMF

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Procedure (Single Coupling Cycle):

-

Resin Swelling: Swell the peptide-resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.[8]

-

Amino Acid Activation: In a separate vessel, pre-activate the incoming Fmoc-amino acid (e.g., Fmoc-Thr(tBu)-OH) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[9]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate until the coupling is complete (monitor with a Kaiser test).[10]

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu group from threonine).[7]

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

The logical flow of a single SPPS cycle is depicted in the diagram below.

Conclusion

This compound is an essential and versatile building block for the synthesis of peptides in both solution and solid-phase methodologies. Its protecting group strategy allows for the controlled and sequential assembly of amino acids into complex peptide chains. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information for the successful application of this compound in their work. It is recommended to consult the latest literature and supplier documentation for the most up-to-date handling and application information.

References

- 1. methyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate hydrochloride | C9H20ClNO3 | CID 16218568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. peptide.com [peptide.com]

- 6. H-THR(TBU)-OME HCL manufacturers and suppliers in india [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. bachem.com [bachem.com]

- 10. wernerlab.weebly.com [wernerlab.weebly.com]

O-tert-Butyl-L-threonine Methyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

O-tert-Butyl-L-threonine methyl ester hydrochloride is a pivotal protected amino acid derivative, instrumental in the fields of peptide synthesis and pharmaceutical development. Its strategic deployment as a chiral building block and a key intermediate stems from the protective tert-butyl group on the threonine side-chain hydroxyl and the methyl ester at the C-terminus. This guide provides a comprehensive overview of its characteristics, synthesis, and applications, with a focus on detailed experimental protocols and data presentation for the research community.

Core Characteristics

O-tert-Butyl-L-threonine methyl ester hydrochloride is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the tables below, providing a ready reference for experimental design and implementation.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 71989-43-0 | [1][2] |

| Molecular Formula | C₉H₁₉NO₃·HCl | [1][2] |

| Molecular Weight | 225.71 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 141-164 °C | [1] |

| Optical Rotation | [α]²⁰/D +12 ± 2.5° (c=1 in DMF) | [1] |

| Purity | ≥98.0% (TLC), ≥99% (HPLC) | [3][4] |

| Storage | 2-8°C | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for O-tert-Butyl-L-threonine methyl ester hydrochloride is not widely available in the public domain. Researchers are advised to acquire this data on their own material for precise characterization. For reference, spectroscopic data for the related N-Fmoc protected derivative, Fmoc-O-tert-butyl-L-threonine, is available in chemical databases.

Synthesis Protocol

The synthesis of O-tert-Butyl-L-threonine methyl ester hydrochloride is a multi-step process that begins with the readily available amino acid L-threonine. The following is a representative experimental protocol adapted from patent literature, outlining the key transformations.[5][6]

Experimental Protocol: Synthesis of O-tert-Butyl-L-threonine Methyl Ester Hydrochloride

This protocol involves three main stages:

-

Esterification of L-threonine to form L-threonine methyl ester hydrochloride.

-

Protection of the amine group , for example, with a benzyloxycarbonyl (Z) group.

-

Tert-butylation of the side-chain hydroxyl group.

-

Deprotection of the amine group to yield the final product.

Step 1: Synthesis of L-Threonine Methyl Ester Hydrochloride

-

To a suspension of L-threonine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to yield L-threonine methyl ester hydrochloride as a crude solid, which can be used in the next step without further purification.

Step 2: N-Protection of L-Threonine Methyl Ester Hydrochloride

-

Dissolve the crude L-threonine methyl ester hydrochloride in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C and add a base, for example, triethylamine (B128534) (2.5 eq).

-

Add benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water, an acidic solution (e.g., 1M HCl), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Z-L-threonine methyl ester.

Step 3: O-tert-Butylation

-

Dissolve the N-Z-L-threonine methyl ester in dichloromethane.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Cool the mixture in a pressure vessel and add an excess of isobutylene.

-

Seal the vessel and stir at room temperature for 48-72 hours.

-

Carefully vent the vessel, and quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Z-O-tert-butyl-L-threonine methyl ester.

Step 4: N-Deprotection

-

Dissolve the N-Z-O-tert-butyl-L-threonine methyl ester in methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation (H₂ gas) at atmospheric pressure until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Add a stoichiometric amount of hydrochloric acid in a suitable solvent (e.g., HCl in ether or dioxane) to the filtrate.

-

Remove the solvent under reduced pressure to yield O-tert-Butyl-L-threonine methyl ester hydrochloride.

Application in Peptide Synthesis

O-tert-Butyl-L-threonine methyl ester hydrochloride is a precursor to the widely used Fmoc-Thr(tBu)-OH, a standard building block in Fmoc-based solid-phase peptide synthesis (SPPS). The tert-butyl ether protecting group on the threonine side chain is stable to the basic conditions used for Fmoc deprotection (piperidine in DMF) but is readily cleaved under the final acidic cleavage conditions (e.g., trifluoroacetic acid).[7][8]

Experimental Protocol: Fmoc-SPPS Coupling of Fmoc-Thr(tBu)-OH

This protocol outlines a typical coupling cycle for incorporating an Fmoc-Thr(tBu)-OH residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Preparation and Swelling:

-

Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 eq.), a coupling agent such as HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 eq.), to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

4. Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

5. Monitoring the Coupling Reaction (Optional):

-

Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

6. Capping (Optional):

-

If the coupling is incomplete, any unreacted amino groups can be capped by treating the resin with a solution of acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or DIPEA) in DMF to prevent the formation of deletion sequences.

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the desired peptide sequence.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. O-tert-ブチル-L-トレオニンメチルエステル 塩酸塩 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. usbio.net [usbio.net]

- 5. Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]

- 7. chempep.com [chempep.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

Solubility Profile of H-Thr(tBu)-OMe.HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-tert-Butyl-L-threonine methyl ester hydrochloride (H-Thr(tBu)-OMe.HCl), a critical building block in peptide synthesis and drug development. Understanding the solubility of this amino acid derivative is paramount for its effective handling, reaction optimization, and formulation. This document presents available solubility data, outlines experimental protocols for solubility determination, and illustrates its application in a typical synthetic workflow.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For protected amino acids like this compound, solubility is influenced by factors such as the polarity of the solvent, the presence of the hydrochloride salt, and the bulky tert-butyl protecting group. These characteristics dictate its miscibility in various common laboratory solvents, impacting reaction conditions and purification strategies.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide spectrum of solvents is not extensively documented in publicly available literature. However, based on manufacturer specifications and related chemical principles, a combination of qualitative and semi-quantitative data has been compiled.

| Solvent Classification | Solvent | Chemical Formula | Solubility | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 200 mg/mL[1] | Ultrasonic assistance may be required. Use of hygroscopic DMSO can significantly impact solubility.[1] |

| Acetone | C₃H₆O | Soluble[2] | - | |

| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Soluble[2] | Commonly used in peptide synthesis. |

| Chloroform | CHCl₃ | Soluble[2] | - | |

| Ester | Ethyl Acetate | C₄H₈O₂ | Soluble[2] | - |

Note: The term "soluble" indicates that the compound dissolves to a practical extent for synthetic chemistry applications, though the exact quantitative value is not specified in the cited sources. Further empirical determination is recommended for precise applications.

Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Centrifuge

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Supernatant Extraction: Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely in a drying oven or under vacuum. Ensure the temperature is low enough to prevent degradation of the compound.

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

Visualization of Synthetic Utility

This compound is a key intermediate in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and biochemical research. The following diagram illustrates a typical workflow for incorporating a threonine residue into a growing peptide chain using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.

References

H-Thr(tBu)-OMe.HCl stability and recommended storage conditions.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for O-tert-Butyl-L-threonine methyl ester hydrochloride (H-Thr(tBu)-OMe.HCl). Understanding the stability of this crucial amino acid derivative is paramount for ensuring its integrity and performance in research and pharmaceutical development, particularly in peptide synthesis. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for its handling and storage to maintain purity and efficacy.

Chemical Profile and Inherent Stability

This compound, with the CAS number 71989-43-0, is a protected amino acid derivative widely used as a building block in solid-phase peptide synthesis (SPPS). Its structure, featuring a tert-butyl ether protecting group on the threonine side chain and a methyl ester at the C-terminus, confers specific solubility and reactivity properties. The hydrochloride salt form enhances its stability and handling characteristics as a solid.

The molecule's stability is largely dictated by the lability of the tert-butyl ether and methyl ester groups, particularly under conditions of extreme pH and elevated temperature. The C-O bond of the tert-butyl ether is susceptible to cleavage under strong acidic conditions, while the methyl ester can be hydrolyzed under both acidic and basic conditions.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, specific storage conditions are critical. The following table summarizes the recommended conditions for the solid material and solutions.

| Form | Storage Temperature | Atmosphere | Light Conditions | Container | Shelf Life |

| Solid | 2°C to 8°C (Refrigerated)[1][2] | Inert (e.g., Argon or Nitrogen) | Protected from light | Tightly sealed, opaque container | Not specified, stable under recommended conditions[3] |

| In Solvent | -20°C[4] | Sealed, away from moisture[4] | Protected from light | Tightly sealed vial | Up to 1 month[4] |

| -80°C[4] | Sealed, away from moisture[4] | Protected from light | Tightly sealed vial | Up to 6 months[4] |

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and pathways. While specific experimental data for this compound is not extensively published, based on its chemical structure, the following degradation pathways are plausible under stress conditions:

-

Hydrolysis (Acidic and Basic):

-

Acid-catalyzed hydrolysis: Cleavage of the tert-butyl ether protecting group to yield H-Thr-OMe.HCl and tert-butanol. The methyl ester can also be hydrolyzed to the corresponding carboxylic acid.

-

Base-catalyzed hydrolysis: Primarily affects the methyl ester, leading to the formation of the corresponding carboxylate salt. The tert-butyl ether is generally stable to basic conditions.

-

-

Oxidation: The molecule does not contain functional groups that are highly susceptible to oxidation under typical storage conditions. However, exposure to strong oxidizing agents should be avoided.[3]

-

Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the formation of oxides of carbon (CO, CO2) and nitrogen (NOx), as well as hydrogen chloride (HCl) gas.[3]

-

Photodegradation: While not extensively documented, prolonged exposure to UV or high-intensity light may lead to degradation. Therefore, storage in the dark is recommended.

The following diagram illustrates the key factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should be conducted following established guidelines for active pharmaceutical ingredients (APIs). The following outlines a general experimental protocol for a forced degradation study.

Objective

To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H2O2), HPLC-grade solvents.

-

Instrumentation: HPLC with a UV detector, pH meter, photostability chamber, temperature- and humidity-controlled oven.

Forced Degradation Conditions

A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following conditions:

| Condition | Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours. |

| Oxidative Degradation | 3% H2O2 at room temperature for 24 hours. |

| Thermal Degradation | Solid sample heated at 80°C for 48 hours. |

| Photostability | Expose solid sample and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

Analytical Method

A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Column Temperature: 30°C.

The following diagram illustrates a typical workflow for a forced degradation study.

Summary and Recommendations

The stability of this compound is crucial for its successful application in research and development. Adherence to the recommended storage conditions is the most effective way to prevent degradation and ensure the material's quality over time.

-

For solid this compound: Store at 2-8°C under an inert atmosphere and protected from light.

-

For solutions: Prepare fresh solutions for use. If storage is necessary, aliquot and store at -20°C for short-term or -80°C for long-term storage, ensuring containers are tightly sealed to prevent moisture ingress.

For critical applications, it is advisable to perform periodic purity checks using a validated analytical method, especially for materials that have been stored for an extended period or for which the storage history is unknown. By following these guidelines, researchers and drug development professionals can be confident in the quality and reliability of this compound in their experiments and manufacturing processes.

References

The Lynchpin of Peptide Synthesis: A Technical Guide to H-Thr(tBu)-OMe.HCl's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise construction of polypeptide chains demands a strategic arsenal (B13267) of protecting groups to prevent undesirable side reactions. Among the critical building blocks for incorporating threonine residues, H-Thr(tBu)-OMe.HCl emerges as a cornerstone, particularly within the widely adopted Fmoc/tBu orthogonal strategy. This technical guide delves into the core mechanism of action of this compound, providing an in-depth analysis of its role, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

The Strategic Importance of Dual Protection

This compound is a derivative of the amino acid L-threonine, meticulously designed with two key protecting groups: a tert-butyl (tBu) ether safeguarding the side-chain hydroxyl group and a methyl ester (OMe) protecting the C-terminal carboxyl group. The hydrochloride (HCl) salt form enhances the compound's stability and handling characteristics. This dual-protection scheme is fundamental to its efficacy in both solid-phase and solution-phase peptide synthesis.

The Role of the Tert-Butyl (tBu) Group: The hydroxyl group of threonine is nucleophilic and can engage in unwanted side reactions, such as O-acylation, during peptide coupling steps. The bulky tert-butyl group sterically hinders this reactivity. A key advantage of the tBu group is its acid lability; it remains stable under the basic conditions used for the removal of the temporary Nα-Fmoc protecting group (typically with piperidine) but is readily cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the solid support. This orthogonality is a pillar of the Fmoc/tBu strategy.

The Role of the Methyl Ester (OMe) Group: In solution-phase synthesis, or when this compound is to be the C-terminal residue attached to a resin, the methyl ester protects the carboxyl group from participating in undesired reactions. This protection prevents the amino acid from self-polymerizing or reacting with other activated amino acids at its C-terminus. The methyl ester can be removed by saponification, typically using a base like sodium hydroxide, although this method carries a risk of racemization.

Quantitative Analysis: Purity and Yield

The choice of protecting group strategy significantly impacts the purity and overall yield of the synthesized peptide. The tert-butyl group for threonine protection has been demonstrated to be highly effective in minimizing side reactions and ensuring a high-purity final product.

A comparative study on the synthesis of a model peptide containing threonine, Met, Trp, and Tyr residues highlighted the impact of the side-chain protecting group on the purity of the crude peptide. The study compared the use of tert-butyl (tBu) protecting groups with trityl (Trt) protecting groups for the hydroxyl-containing amino acids.

| Peptide Sequence | Side-Chain Protection Strategy | Cleavage Conditions | Crude Peptide Purity (%) |

| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | All Hydroxyls as tBu ethers | 65% TFA, 2h, RT | 43% |

| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | All Hydroxyls as Trt ethers | 65% TFA, 2h, RT | 80% |

| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | All Hydroxyls as Trt ethers | 1.1% TFA in DCM, RT | 92% |

Data adapted from a comparative study on peptide synthesis.

While the Trt group showed higher purity under specific mild cleavage conditions, the tBu group remains a robust and widely used protecting group, particularly in standard Fmoc SPPS protocols where a final strong acid cleavage is employed for global deprotection. The lower purity with the tBu group in this specific sequence may be attributed to side reactions involving other sensitive residues under strong acid conditions, which can be mitigated with the use of optimized scavenger cocktails.

Experimental Protocols

The following are detailed methodologies for the application of this compound in peptide synthesis.

Solution-Phase Dipeptide Synthesis: Coupling of Fmoc-Ala-OH with this compound

This protocol outlines the formation of the dipeptide Fmoc-Ala-Thr(tBu)-OMe.

Materials:

-

Fmoc-Ala-OH

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Neutralization of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir the solution at room temperature for 15 minutes to neutralize the hydrochloride salt.

-

Activation of Fmoc-Ala-OH: In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

-

Add EDC.HCl (1.1 equivalents) to the Fmoc-Ala-OH solution and stir at 0°C for 30 minutes.

-

Coupling Reaction: Add the pre-activated Fmoc-Ala-OH solution to the neutralized H-Thr(tBu)-OMe solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide, Fmoc-Ala-Thr(tBu)-OMe.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Solid-Phase Peptide Synthesis (SPPS): Incorporation of a Subsequent Amino Acid

This protocol describes the coupling of the next Fmoc-protected amino acid to a resin-bound peptide with a C-terminal Thr(tBu) residue.

Materials:

-

Peptidyl-resin with N-terminal Thr(tBu) (Fmoc-deprotected)

-

Fmoc-protected amino acid (e.g., Fmoc-Val-OH)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

20% Piperidine (B6355638) in DMF

Procedure:

-

Fmoc Deprotection (if necessary): Treat the Fmoc-protected peptidyl-resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

-

Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected peptidyl-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a recoupling step may be necessary.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the chemical logic and experimental processes.

Caption: Orthogonal protection strategy of this compound in Fmoc-based peptide synthesis.

An In-depth Technical Guide on (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data, a detailed experimental protocol for its synthesis, and a workflow for its characterization. (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride, also known as O-tert-Butyl-L-threonine methyl ester hydrochloride, is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 71989-43-0 | [1][2][3] |

| Molecular Formula | C₉H₁₉NO₃·HCl | [2][4] |

| Molecular Weight | 225.71 g/mol | [1][3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 141-164 °C | [4] |

| Optical Rotation | [α]D20 = +12 ± 2.5º (c=1 in DMF) | [4] |

Spectral Data

A thorough search of scientific literature and chemical databases did not yield publicly available experimental ¹H NMR, ¹³C NMR, or full Infrared (IR) spectra for (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride. The following table includes predicted mass spectrometry data.

Mass Spectrometry Data (Predicted) [5]

| Adduct | m/z |

| [M+H]⁺ | 190.14377 |

| [M+Na]⁺ | 212.12571 |

| [M-H]⁻ | 188.12921 |

| [M+NH₄]⁺ | 207.17031 |

| [M+K]⁺ | 228.09965 |

| [M+H-H₂O]⁺ | 172.13375 |

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| - | - | - | Data not available |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| - | Data not available |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| - | Data not available |

Note: While a reference to an FTIR spectrum on SpectraBase exists, it is not publicly accessible.[6]

Experimental Protocols

The following is a detailed methodology for the synthesis of (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride, based on established procedures for the synthesis of similar O-tert-butylated amino acid esters.

Synthesis of (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

This synthesis can be conceptualized as a two-step process: 1) formation of the methyl ester of L-threonine, and 2) O-tert-butylation of the hydroxyl group.

Step 1: Synthesis of (2S,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (L-Threonine methyl ester hydrochloride) [7][8]

-

Reaction Setup: To a 1000 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add L-threonine (70 g).

-

Reagent Addition: Add methanol (B129727) (500 mL) to the flask and cool the suspension to below 0 °C in an ice-salt bath.

-

Esterification: Slowly add thionyl chloride (64 mL) dropwise to the cooled suspension while maintaining the temperature below 0 °C.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 4 hours.

-

Work-up: After reflux, cool the mixture and remove the solvent under reduced pressure to yield an oily residue of L-threonine methyl ester hydrochloride.

Step 2: Synthesis of (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

-

Reaction Setup: In a suitable autoclave or a sealed heavy-walled pressure vessel, dissolve the L-threonine methyl ester hydrochloride from the previous step in dichloromethane (B109758) (1 L).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid impregnated on silica.

-

O-tert-butylation: Cool the mixture and carefully add an excess of isobutylene (B52900) (e.g., 300 mL).

-

Reaction: Seal the vessel and stir the reaction mixture at room temperature for 4-5 days.

-

Quenching and Extraction: After the reaction is complete, carefully vent the vessel. Wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine.

-

Isolation of the Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of the product.

-

Formation of the Hydrochloride Salt: Dissolve the resulting free amine in dry diethyl ether (approximately 10 volumes). Cool the solution to -20 °C and slowly add one equivalent of a 1N HCl solution in ether.

-

Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride.

Visualizations

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride.

Caption: Workflow for the synthesis and characterization of the target compound.

This guide provides a summary of the currently available information on (2S,3R)-Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride. Researchers are advised to perform their own spectral analysis upon synthesis to confirm the structure and purity of the compound.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. O-tert-Butyl- L -threonine methyl ester = 98.0 TLC 71989-43-0 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]

The Diverse Biological Activities of Protected Threonine Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of protected threonine derivatives, offering valuable insights for drug discovery and development.

Protected threonine derivatives, compounds in which the reactive groups of the amino acid threonine are chemically modified, are emerging as a versatile class of molecules with a broad spectrum of biological activities. These activities range from antimicrobial and antioxidant effects to potent and specific enzyme inhibition and modulation of critical cellular signaling pathways. This technical guide provides a comprehensive overview of the current research, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support researchers, scientists, and drug development professionals in this dynamic field.

Quantitative Biological Activity Data

The biological efficacy of various protected threonine derivatives has been quantified in numerous studies. The following tables summarize the inhibitory and cytotoxic concentrations (MIC, IC50, EC50) of these compounds across different biological assays.

Antimicrobial Activity

Protected threonine derivatives have demonstrated notable activity against a range of microbial pathogens. N-acyl-L-threonine derivatives, in particular, have been investigated for their antibacterial and antifungal properties.

| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |

| N-Acyl-α-amino Ketones | 4b | Bacillus subtilis ATCC 6683 | 62.5 | [1] |

| 4b | Staphylococcus aureus ATCC 6538 | 62.5 | [1] | |

| 4b | Escherichia coli ATCC 8739 | 62.5 | [1] |

MIC: Minimum Inhibitory Concentration

Antioxidant Activity

The antioxidant potential of threonine derivatives has been evaluated using various assays, with some compounds exhibiting potent radical scavenging activity.

| Compound Class | Derivative | Assay | IC50 | Reference |

| Threonine-based Sulphonamides | Unspecified | DPPH Radical Scavenging | 1.150 ± 0.003 µg/mL | [2] |

IC50: Half-maximal Inhibitory Concentration

Enzyme Inhibition

A significant area of research for protected threonine derivatives is their role as enzyme inhibitors, targeting enzymes crucial for pathogen survival or disease progression.

| Compound Class | Derivative | Target Enzyme | IC50 / EC50 | Reference |

| N-Pyridylpyrazolone | 4-(2-aminoethyl)-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one | E. coli L-threonine dehydrogenase | EC50: 47 ± 16 µM | [3][4][5] |

EC50: Half-maximal Effective Concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments cited in the evaluation of protected threonine derivatives.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][6][7][8][9]

Materials:

-

Test compound (protected threonine derivative)

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water). Perform serial two-fold dilutions of the stock solution in MHB to obtain a range of concentrations to be tested.

-

Preparation of Inoculum: Culture the test microorganism overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum density (typically 5 x 10^5 CFU/mL).

-

Inoculation: Add 100 µL of the appropriate compound dilution to each well of the 96-well plate. To each well, add 100 µL of the standardized bacterial inoculum. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

DPPH Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay is widely used to evaluate the free radical scavenging capacity of antioxidant compounds.[10][11][12]

Materials:

-

Test compound (protected threonine derivative)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or ethanol

-

Ascorbic acid or Trolox (positive control)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Preparation of Test Compound: Prepare a stock solution of the test compound and serial dilutions in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound dilutions. Add an equal volume of the DPPH solution to initiate the reaction. A blank containing only methanol and a control containing methanol and the DPPH solution should be included.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm. A color change from purple to yellow indicates radical scavenging activity.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration.

L-threonine Dehydrogenase Inhibition Assay

This assay measures the inhibition of L-threonine dehydrogenase (TDH), an enzyme that catalyzes the oxidation of L-threonine.[13][14]

Materials:

-

Purified L-threonine dehydrogenase

-

L-threonine (substrate)

-

NAD+ (cofactor)

-

Test compound (protected threonine derivative)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NAD+, and the test compound at various concentrations.

-

Enzyme Addition: Add a specific amount of purified L-threonine dehydrogenase to the reaction mixture and pre-incubate for a defined period.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding L-threonine.

-

Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 or Ki value can be determined by plotting the inhibition data against the inhibitor concentration.

Cell-Based Proteasome Activity Assay

This assay quantifies the chymotrypsin-like activity of the proteasome in living cells to assess the efficacy of proteasome inhibitors.[3][15][16]

Materials:

-

Cultured cells

-

Proteasome inhibitor (test compound)

-

Luminogenic proteasome substrate (e.g., Suc-LLVY-aminoluciferin)

-

Cell-based assay buffer

-

Luminometer

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the proteasome inhibitor for a desired period. Include a vehicle-only control.

-

Reagent Addition: Add the luminogenic substrate and cell lysis/assay buffer to each well. This reagent permeabilizes the cells and provides the substrate for the proteasome.

-

Incubation: Incubate the plate at room temperature for 10-30 minutes to allow for the enzymatic reaction to occur.

-

Measurement: Measure the luminescence using a luminometer. The light output is proportional to the proteasome activity.

-

Data Analysis: The percentage of proteasome inhibition is calculated by comparing the luminescence of treated cells to that of untreated cells. The IC50 value can then be determined.

Signaling Pathways and Mechanisms of Action

Protected threonine derivatives can exert their biological effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

STAT1 Threonine Phosphorylation in Inflammatory Signaling

Recent studies have highlighted the critical role of threonine phosphorylation in the function of Signal Transducer and Activator of Transcription 1 (STAT1), a key protein in cytokine signaling. Specifically, phosphorylation of threonine 748 (Thr748) on STAT1 acts as a molecular switch that can modulate inflammatory responses.[17][18][19][20][21]

In response to inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, the Toll-like receptor 4 (TLR4) signaling pathway is activated. This can lead to the phosphorylation of STAT1 on Thr748, which in turn promotes the expression of pro-inflammatory genes. This is distinct from the canonical JAK-STAT pathway, which primarily involves tyrosine phosphorylation of STAT1 in response to interferons.

References

- 1. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. Network Viewer for NDEx [ndexbio.org]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. protocols.io [protocols.io]

- 8. ibg.kit.edu [ibg.kit.edu]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 12. mdpi.com [mdpi.com]

- 13. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase - Google Patents [patents.google.com]

- 14. Highly selective L-threonine 3-dehydrogenase from Cupriavidus necator and its use in determination of L-threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. Cell-Based Proteasome-Glo™ Assays [promega.com]

- 17. ifrec.osaka-u.ac.jp [ifrec.osaka-u.ac.jp]

- 18. pnas.org [pnas.org]

- 19. Threonine phosphorylation of STAT1 restricts interferon signaling and promotes innate inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

Unveiling the Many Names of a Key Threonine Derivative

For researchers and scientists in the field of drug development and peptide chemistry, precision in identifying chemical compounds is paramount. The protected amino acid derivative commonly known as H-Thr(tBu)-OMe.HCl is a versatile building block, but is referred to by a variety of synonyms in scientific literature and commercial listings. This guide provides a comprehensive compilation of these alternative names to ensure accurate identification and sourcing.

The primary chemical name for this compound is O-tert-Butyl-L-threonine methyl ester hydrochloride . This name explicitly describes the structure: an L-threonine core with a tert-butyl ether protecting group on the side chain hydroxyl group and a methyl ester at the C-terminus, supplied as a hydrochloride salt.

A summary of the various synonyms and identifiers for this compound is presented below.

| Category | Synonym / Identifier |

| Systematic Names | Methyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate hydrochloride[1] |

| Methyl O-(2-methyl-2-propanyl)-L-threoninate hydrochloride[2][3] | |

| L-Threonine, O-(1,1-dimethylethyl)-, methyl ester, hydrochloride[1][3] | |

| Common Abbreviations | H-L-Thr(tBu)-OMe HCl[2] |

| H-Thr(But)-Ome HCl[3] | |

| L-Thr(tBu)-OMe·HCl[4] | |

| H-Thr(tBu)-OMe hydrochloride[1] | |

| O-tert-Butyl-L-threonine methyl ester hydrochloride salt[5][6] | |

| CAS Number | 71989-43-0[1][3][4][5] |

| MDL Number | MFCD00077111[3][4] |

Understanding the Nomenclature

The variety in nomenclature arises from different conventions for representing protecting groups and amino acid derivatives. The "H-" prefix indicates a free amino group, while "-OMe" signifies a methyl ester. The "(tBu)" or "(But)" denotes the tert-butyl protecting group on the threonine side chain. The ".HCl" suffix indicates that the compound is in the form of a hydrochloride salt.

This compilation of synonyms, including systematic names, common abbreviations, and unique identifiers like the CAS number, serves as a valuable resource for researchers. Accurate identification is the first step in successful experimental design and procurement for the synthesis of novel peptides and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: H-Thr(tBu)-OMe.HCl in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high-yield, high-purity peptides. While not directly incorporated into the growing peptide chain on a solid support, H-Thr(tBu)-OMe.HCl (Threonine methyl ester, tert-butyl ether hydrochloride) serves as a crucial and cost-effective starting material for the synthesis of Nα-protected threonine derivatives essential for SPPS. Specifically, it is a key precursor for the preparation of Fmoc-Thr(tBu)-OH , a standard building block in the widely adopted Fmoc/tBu orthogonal protection strategy.

These application notes provide a comprehensive overview of the role of this compound in the context of SPPS, detailing its conversion to the directly usable Fmoc-Thr(tBu)-OH and the subsequent application of this derivative in peptide synthesis. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to guide researchers in their synthetic endeavors.

Section 1: Synthesis of Fmoc-Thr(tBu)-OH from this compound

The primary application of this compound in the field of SPPS is its use as an intermediate in the synthesis of Nα-Fmoc-protected O-tert-butyl-L-threonine. The overall synthetic pathway involves the saponification of the methyl ester followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group.

Experimental Protocol: Synthesis of Fmoc-Thr(tBu)-OH

This protocol outlines a two-step process starting from this compound.

Step 1: Saponification of this compound to H-Thr(tBu)-OH

-

Dissolution: Dissolve this compound in a suitable solvent such as a mixture of dioxane and water.

-

Hydrolysis: Cool the solution in an ice bath and add a solution of sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) dropwise while stirring. The amount of base should be stoichiometric to neutralize the hydrochloride and saponify the methyl ester.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralization and Extraction: Carefully neutralize the reaction mixture to a pH of approximately 6-7 with a mild acid (e.g., citric acid or dilute HCl). Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) to remove any unreacted starting material or byproducts.

-

Isolation: The resulting aqueous solution containing H-Thr(tBu)-OH can be used directly in the next step or lyophilized to obtain the crude amino acid.

Step 2: Nα-Fmoc Protection of H-Thr(tBu)-OH

-

Reaction Setup: To the aqueous solution of H-Thr(tBu)-OH, add a suitable organic co-solvent like acetone (B3395972) or acetonitrile.

-

Basification: Add a base such as sodium carbonate or sodium bicarbonate to maintain a basic pH (around 8-9).

-

Fmocylation: Slowly add a solution of 9-fluorenylmethoxycarbonyl succinimide (B58015) (Fmoc-OSu) in the organic co-solvent to the reaction mixture while stirring vigorously at room temperature.[1]

-

Reaction Time: Allow the reaction to proceed for 12-24 hours.[1]

-

Work-up: After the reaction is complete, acidify the mixture with dilute HCl to a pH of 2-3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.